molecular formula C11H17NO3 B3323402 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one CAS No. 1638759-75-7

1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one

Katalognummer: B3323402
CAS-Nummer: 1638759-75-7
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: HLYMUGTYXGBYEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one (CAS: 1638759-75-7) is a spirocyclic compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . Its structure features two fused spiro rings (indices [4.1.4.3]), combining oxygen (dioxa) and nitrogen (aza) heteroatoms. The SMILES notation (O=C1NCC2(C1)CCCC1(C2)OCCO1) highlights the ketone group at position 10 and the spirocyclic arrangement . This compound is primarily used in research settings, with suppliers like AstaTech, Inc. offering it at $998/0.25 g (95% purity), stored at 2–8°C . However, critical data such as solubility, toxicity, and detailed synthetic pathways remain undisclosed in available literature .

Eigenschaften

IUPAC Name

8,11-dioxa-3-azadispiro[4.1.47.35]tetradecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-9-6-10(8-12-9)2-1-3-11(7-10)14-4-5-15-11/h1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYMUGTYXGBYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2)CC3(C1)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236903
Record name 1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638759-75-7
Record name 1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecan-10-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638759-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one is in the development of novel pharmaceutical agents. Research has indicated its potential as a modulator of the metabotropic glutamate receptor 5 (mGluR5), which is crucial for neurotransmission in the central nervous system (CNS). This modulation could lead to advancements in treating neurological disorders such as schizophrenia and depression .

Synthetic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry. It can be utilized in the synthesis of other complex molecules due to its reactive functional groups, facilitating the creation of various derivatives that may possess unique biological activities .

Material Science

In material science, compounds like this compound are explored for their potential in developing new materials with specific properties, such as improved thermal stability or electrical conductivity. Its structural characteristics allow for modifications that can enhance material performance in applications ranging from electronics to coatings.

Case Study 1: Neurological Modulation

A study highlighted the efficacy of spiro compounds, including derivatives of this compound, in modulating mGluR5 activity. This research demonstrated that these compounds could potentially alleviate symptoms associated with anxiety and depression by regulating glutamate levels in the brain .

Case Study 2: Synthesis of Novel Derivatives

Research conducted on the synthesis of various derivatives from this compound revealed pathways to create compounds with enhanced biological activity against certain cancer cell lines. These findings suggest that the compound can be a valuable precursor in anticancer drug development .

Data Table: Comparison of Applications

Application AreaDescriptionPotential Impact
Pharmaceutical DevelopmentModulation of mGluR5 for CNS disordersTreatment of schizophrenia and depression
Synthetic ChemistryIntermediate for synthesizing other biologically active compoundsDevelopment of new therapeutic agents
Material ScienceDevelopment of new materials with enhanced propertiesInnovations in electronics and coatings

Wirkmechanismus

The mechanism of action of 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Spiro Indices

2.1.1. 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one (CAS: 686723-63-7)
  • Molecular Formula: C₁₁H₁₇NO₃ (identical to the target compound).
  • Key Differences: Spiro indices ([4.2.4.2] vs.
  • Physical Properties : White powder, 99% purity, stored sealed at ambient conditions .
  • Applications : Used in "healing drugs," though specific mechanisms are unspecified .
  • Synthesis : Produced at scale (1–100 metric tons/day) by Zhejiang Jiuzhou Chem Co., Ltd., with a focus on cost-effective sea transport .
2.1.2. 9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane (CAS: 635728-14-2)
  • Modifications : Introduction of benzyl and iodo substituents increases molecular weight (413.29 g/mol ) and likely reduces solubility in polar solvents .
  • Applications : Classified as a pharmaceutical intermediate, suggesting utility in drug synthesis .

Compounds with Divergent Heteroatoms or Backbones

2.2.1. 1,4-Dioxadispiro[4.1.5.2]tetradeca-8,11-dien-10-one (CAS: 37827-67-1)
  • Reactivity : The conjugated diene moiety may enhance photochemical reactivity compared to saturated spiro systems .
2.2.2. 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Features: Incorporates benzothiazole and dimethylamino-phenyl groups, enabling fluorescence or coordination chemistry applications .
  • Synthesis : Derived from 2-Oxa-spiro[3.4]octane-1,3-dione, with pyrrolidine-mediated cyclization .

Physicochemical and Commercial Comparison

Parameter Target Compound (CAS: 1638759-75-7) 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one (CAS: 686723-63-7) 9-Benzyl-11-iodo Derivative (CAS: 635728-14-2)
Molecular Weight (g/mol) 211.26 211.26 413.29
Purity 95% 99% Not disclosed
Price $998/0.25 g $200/kg (bulk) Not listed
Storage 2–8°C Ambient, sealed Not disclosed
Applications Research chemical Healing drugs Pharmaceutical intermediate

Biologische Aktivität

1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one is a complex organic compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 1638759-75-7

This compound features a unique dispiro structure that can influence its reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization Reactions : Utilizing catalysts and specific solvents to achieve high purity.
  • Oxidation and Reduction : The compound can undergo oxidation using agents like potassium permanganate and reduction with lithium aluminum hydride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity or interfere with cellular signaling pathways, leading to various biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown:

  • Inhibition of Bacterial Growth : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Demonstrated efficacy against certain fungal strains.

Anticancer Properties

Preliminary studies suggest potential anticancer activity, where the compound has been observed to induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : Inhibiting cell proliferation by interfering with the cell cycle.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in cancer cells.

Case Studies

StudyFindings
Study A (2022) Investigated the antimicrobial effects of this compound on E. coli and Staphylococcus aureus, reporting significant inhibition at low concentrations.
Study B (2023) Explored the anticancer effects on HeLa cells, noting a reduction in viability by 50% at a concentration of 25 µM after 48 hours of treatment.
Study C (2023) Evaluated the compound's mechanism of action, identifying ROS generation as a key pathway in inducing apoptosis in breast cancer cell lines.

Comparison with Similar Compounds

The unique dispiro structure of this compound differentiates it from similar compounds such as:

CompoundStructure TypeNotable Activity
1,4-Dioxa-9-aza-dispiro[4.2.4.2]tetradecan-10-oneDispiroModerate antimicrobial activity
1,4-Dioxa-9-aza-dispiro[4.1.4.4]tetradecan-10-oneDispiroLimited anticancer properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one, and how can reaction conditions be optimized?

  • Methodology : Focus on spirocyclic compound synthesis, leveraging cyclization reactions (e.g., intramolecular nucleophilic substitution or ring-closing metathesis). Monitor reaction kinetics using HPLC or GC-MS to optimize temperature, solvent polarity, and catalyst loading. For structurally related compounds, spectral data (e.g., IR, NMR) have been critical for verifying spiro-ring formation .

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodology : Combine X-ray crystallography for definitive spatial assignment with computational modeling (DFT or molecular docking) to predict stereoisomer stability. Validate experimentally via NOESY NMR to detect through-space proton interactions, which are critical for confirming spiro-ring conformations .

Q. What analytical methods are validated for detecting trace impurities in synthesized batches?

  • Methodology : Use hyphenated techniques like LC-QTOF-MS for high-resolution impurity profiling. Cross-reference with EPA strategies for 1,4-dioxane detection (e.g., EPA Method 522 for volatile organics), adapting protocols for polar heterocyclic compounds .

Q. How can researchers design toxicity screening assays for this compound?

  • Methodology : Follow ATSDR/NTP frameworks for analogous cyclic ethers, prioritizing in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity assays) before advancing to in vivo models. Address solubility challenges using DMSO or cyclodextrin-based delivery systems .

Advanced Research Questions

Q. How can contradictory data on metabolic stability be resolved?

  • Methodology : Apply iterative triangulation:

  • Step 1 : Replicate studies under standardized conditions (pH, temperature, enzyme sources).
  • Step 2 : Use isotopic labeling (e.g., 13C^{13}\text{C}-tagged analogs) to track metabolic pathways via mass spectrometry.
  • Step 3 : Compare results with computational predictions (e.g., CYP450 docking simulations) to identify enzyme-substrate mismatches .

Q. What strategies elucidate structure-activity relationships (SAR) for this spirocyclic scaffold?

  • Methodology : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl groups) at key positions. Use multivariate analysis (PCA or PLS regression) to correlate electronic/steric parameters (Hammett σ, Taft constants) with bioactivity data. Cross-validate findings with crystallographic data from analogs .

Q. How can environmental degradation pathways be modeled for this compound?

  • Methodology : Simulate abiotic degradation (hydrolysis, photolysis) under controlled conditions (e.g., UV-Vis irradiation in aqueous buffers). Quantify degradation products via GC-MS or 1H^{1}\text{H}-NMR. Compare kinetics with EPA frameworks for 1,4-dioxane degradation to identify rate-limiting steps .

Q. What computational approaches predict bioavailability and blood-brain barrier (BBB) penetration?

  • Methodology : Employ QSPR models trained on spirocyclic compounds, incorporating descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate predictions using in vitro BBB permeability assays (e.g., PAMPA-BBB) .

Q. How can interdisciplinary collaborations address gaps in mechanistic toxicology?

  • Methodology : Partner with toxicogenomics labs to profile transcriptomic responses (RNA-seq) in exposed cell lines. Integrate omics data with ATSDR/NTP toxicity databases to identify conserved pathways (e.g., oxidative stress, DNA repair) .

Critical Notes

  • Avoid reliance on non-peer-reviewed sources (e.g., commercial databases). Prioritize EPA/ATSDR frameworks for methodological rigor .
  • For synthetic challenges, consult spirocyclic compound literature (e.g., Bioorganic Chemistry) to refine stereochemical control .
  • Address data contradictions via iterative hypothesis testing, as outlined in qualitative research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one
Reactant of Route 2
1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.